4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline
Description
4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline is a bicyclic pyrazole derivative featuring an aniline substituent at the 4-position of the cyclopenta[c]pyrazole core.
Properties
IUPAC Name |
4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-9-6-4-8(5-7-9)12-10-2-1-3-11(10)14-15-12/h4-7H,1-3,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZFAZMQNZCDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118788-14-9 | |
| Record name | 4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products .
Chemical Reactions Analysis
Types of Reactions
4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitroaniline, brominated aniline, and others .
Scientific Research Applications
4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural analogs include:
Electronic and Reactivity Profiles
Computational tools like Multiwfn (a wavefunction analyzer) are used to study electronic properties in related compounds. Key analyses include:
- Bond order and orbital composition analysis to assess conjugation and stability .
Biological Activity
4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis methods, and relevant studies that highlight its pharmacological significance.
- IUPAC Name : 4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)aniline
- Molecular Formula : C12H13N3
- CAS Number : 1118788-14-9
- Molecular Weight : 199.25 g/mol
Biological Activity Overview
Research indicates that compounds containing the cyclopenta[c]pyrazole moiety exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that derivatives of cyclopenta[c]pyrazole possess significant antibacterial and antifungal properties. For instance, a study highlighted the synthesis of novel compounds with enhanced inhibition against tested bacterial strains .
- Anticancer Properties : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. Research has indicated that these compounds may induce apoptosis in various cancer cell lines .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Green Synthesis : A notable approach involves environmentally friendly methods that yield high purity and efficiency. This method utilizes grinding techniques to produce the compound rapidly .
- Conventional Synthesis : Traditional chemical synthesis routes include multi-step reactions involving cyclization and substitution reactions to form the desired aniline derivative.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : In a study evaluating the antibacterial properties of various derivatives of pyrazole compounds, this compound exhibited potent activity against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cancer Cell Line Studies : Another research focused on the anticancer potential of related compounds revealed that these derivatives could significantly reduce cell viability in breast and lung cancer cell lines. The mechanism was attributed to cell cycle arrest and apoptosis induction through caspase activation pathways .
- Anti-inflammatory Effects : Additional investigations indicated that this compound might modulate inflammatory responses by downregulating pro-inflammatory cytokines in macrophage cultures .
Q & A
Q. What are the common synthetic routes for 4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline?
The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A general approach includes:
- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with cyclopentanone precursors .
- Step 2 : Introduction of the aniline moiety through nucleophilic substitution or coupling reactions. For example, diazomethane and triethylamine in dichloromethane at –20°C can facilitate alkylation or acylation .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (2-propanol/methanol) is used to isolate the product .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm the cyclopenta-pyrazole core and aniline substituents.
- HPLC/MS : For purity assessment (>95% as per ) and molecular weight verification .
- X-ray Crystallography : To resolve stereochemistry, as demonstrated for related pyrazol-aniline derivatives in crystal structure reports .
Q. What are the common reactivity patterns of this compound?
The aniline group undergoes electrophilic substitution (e.g., nitration, halogenation), while the pyrazole ring participates in:
- Oxidation/Reduction : Using KMnO₄/H₂O₂ or NaBH₄/LiAlH₄ to modify substituents .
- Cross-Coupling : Suzuki or Ullmann reactions to introduce aryl/heteroaryl groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in pyrazole-aniline syntheses?
- Temperature Control : Maintaining –20°C during diazomethane reactions minimizes side products .
- Catalyst Screening : Triethylamine or DMAP can enhance coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Data-Driven Optimization : Use DoE (Design of Experiments) to analyze variables like time, temperature, and stoichiometry .
Q. How should researchers address contradictions in spectral data during characterization?
- Case Study : If NMR shows unexpected peaks, compare with computed spectra (DFT) or rerun under deuterated solvents to rule out solvent effects .
- Cross-Validation : Combine LC-MS with IR spectroscopy to confirm functional groups when mass fragments are ambiguous .
- Crystallographic Validation : Resolve disputes over regiochemistry via single-crystal X-ray diffraction .
Q. What strategies are effective for designing biologically active derivatives?
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., –CF₃) to the pyrazole ring to enhance metabolic stability .
- Hybridization : Attach tetrazole or triazole moieties to the aniline group, as seen in antimicrobial analogs .
- SAR Studies : Test substituent effects on bioactivity using in vitro assays (e.g., MIC for antimicrobial activity) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Byproduct Management : Optimize column chromatography gradients to remove trace impurities .
- Safety : Replace diazomethane with safer alternatives (e.g., trimethylsilyldiazomethane) for large-scale reactions .
- Purity Standards : Implement QC protocols (e.g., USP methods) to meet >98% purity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
